(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a furan ring substituted with a methanol group and an amino group linked to a methoxybutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan derivatives with appropriate amines and alcohols under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Furan derivatives, 4-methoxybutylamine, and formaldehyde.
Reaction Conditions: The reactions are usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound
Analyse Chemischer Reaktionen
(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts in the presence of acids or bases.
Wissenschaftliche Forschungsanwendungen
(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol can be compared with other similar compounds, such as:
(5-{[(4-Methoxyethyl)amino]methyl}furan-2-yl)methanol: This compound has a shorter alkyl chain compared to this compound, which can affect its chemical reactivity and biological activity.
(5-{[(4-Methoxypropyl)amino]methyl}furan-2-yl)methanol: This compound has a different alkyl chain length, which can influence its solubility and interaction with molecular targets.
(5-{[(4-Methoxyhexyl)amino]methyl}furan-2-yl)methanol:
Eigenschaften
Molekularformel |
C11H19NO3 |
---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
[5-[(4-methoxybutylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO3/c1-14-7-3-2-6-12-8-10-4-5-11(9-13)15-10/h4-5,12-13H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
WBQAGLBPQAMJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCNCC1=CC=C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.